2-(3-Nitrophenyl)propanal
Description
2-(3-Nitrophenyl)propanal is an aromatic aldehyde featuring a nitro group (-NO₂) at the para position of the phenyl ring and a propanal (-CH₂CH₂CHO) substituent. The nitro group confers electron-withdrawing effects, influencing its chemical stability, solubility, and reactivity in substitution or reduction reactions .
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
2-(3-nitrophenyl)propanal |
InChI |
InChI=1S/C9H9NO3/c1-7(6-11)8-3-2-4-9(5-8)10(12)13/h2-7H,1H3 |
InChI Key |
HDCJWVVHZGZYDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Below is a systematic comparison of 2-(3-Nitrophenyl)propanal with structurally related compounds, focusing on functional groups, substituents, physical properties, and applications.
m-Nitropropiophenone (1-(3-Nitrophenyl)propanone)
Key Differences :
- The aldehyde group in this compound is more reactive toward nucleophilic addition compared to the ketone in m-nitropropiophenone.
- m-Nitropropiophenone’s crystalline structure and higher melting point suggest stronger intermolecular forces (e.g., dipole-dipole interactions) due to the ketone group .
2-(3-Nitrophenyl)propanoic Acid
Key Differences :
- 2-(3-Nitrophenyl)propanoic acid’s larger molar mass and acidic proton enable diverse reactivity (e.g., esterification) compared to the aldehyde .
3-[2-(Trifluoromethyl)phenyl]propanal
Key Differences :
- The -CF₃ group in 3-[2-(trifluoromethyl)phenyl]propanal enhances lipophilicity and metabolic stability, making it valuable in drug design.
- The nitro group in this compound may confer higher reactivity in reduction reactions (e.g., catalytic hydrogenation to amines) .
2-(2-(3-Methylbut-2-en-1-yl)phenyl)propanal
Data Table: Comparative Overview
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